molecular formula C11H12N2O B11162149 N-(cyanomethyl)-3,4-dimethylbenzamide

N-(cyanomethyl)-3,4-dimethylbenzamide

Cat. No.: B11162149
M. Wt: 188.23 g/mol
InChI Key: GBOSAKNBWDTNAW-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3,4-dimethylbenzamide is an organic compound characterized by the presence of a cyanomethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with cyanomethylating agents. One common method is the reaction of 3,4-dimethylbenzoic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles and amides.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitriles and amides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

N-(cyanomethyl)-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(cyanomethyl)-2,3-dimethylbenzamide
  • N-(cyanomethyl)-4-methylbenzamide
  • N-(cyanomethyl)-3,5-dimethylbenzamide

Comparison: N-(cyanomethyl)-3,4-dimethylbenzamide is unique due to the specific positioning of the methyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to similar compounds, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(cyanomethyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C11H12N2O/c1-8-3-4-10(7-9(8)2)11(14)13-6-5-12/h3-4,7H,6H2,1-2H3,(H,13,14)

InChI Key

GBOSAKNBWDTNAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC#N)C

Origin of Product

United States

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